1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea
Description
The compound 1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea is a urea derivative featuring a substituted phenyl group (2-methoxy-5-methylphenyl) linked via a urea moiety to a dihydropyridazine ring system. While PubChem lists this compound (CID: unspecified due to access limitations in ), its structural attributes suggest relevance in kinase inhibition or enzyme modulation, given the prevalence of urea and pyridazine motifs in such contexts .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-5-6-13(22-2)12(10-11)18-15(21)16-8-9-19-14(20)4-3-7-17-19/h3-7,10H,8-9H2,1-2H3,(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMFUMVPBIUVOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Analysis
Pharmacological and Physicochemical Properties
- The dihydropyridazine ring may confer moderate solubility due to its polarity.
- Furopyridazinones (7a,b,c, 9a,b,c): The fused furan system increases rigidity, which could enhance metabolic stability but reduce solubility. Alkynyl groups in these compounds might enable click chemistry for further derivatization .
Computational and Crystallographic Studies
highlights the use of WinGX and ORTEP for crystallographic analysis, which could resolve the target compound’s molecular geometry. For example:
- The dihedral angle between the phenyl and pyridazine rings may influence conformational flexibility.
- Hydrogen-bonding patterns (e.g., urea NH to pyridazine O) could stabilize the active conformation, a feature absent in furopyridazinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
